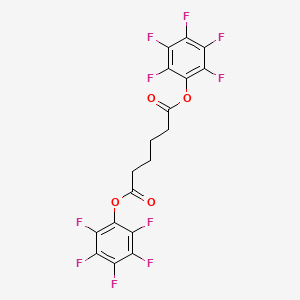

Hexanedioic acid, bis(pentafluorophenyl) ester

Description

Theoretical Framework of Ester Reactivity and Activation

The reactivity of an ester is intrinsically linked to the electrophilicity of its carbonyl carbon. In a standard ester, such as ethyl acetate (B1210297), the carbonyl carbon is rendered less electrophilic by the electron-donating resonance effect of the adjacent oxygen atom. rsc.org To create an "active ester," the alkoxy portion (-OR) is modified to counteract this effect, thereby increasing the carbonyl carbon's susceptibility to nucleophilic attack. researchgate.net

The primary strategy for ester activation involves attaching a strong electron-withdrawing group to the alkoxy oxygen. researchgate.net The pentafluorophenyl group is a powerful electron-withdrawing moiety due to the high electronegativity of its five fluorine atoms. This inductive effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. rsc.org This enhanced electrophilicity significantly accelerates the rate of nucleophilic acyl substitution. While it is conventionally thought that electron-withdrawing groups directly increase the electrophilicity of the carbonyl carbon, some studies suggest the activation is also a result of ground-state destabilization of the ester, which lowers the activation energy for nucleophilic attack. rsc.org Regardless of the precise mechanism, the outcome is a substantial increase in reaction rates.

Pentafluorophenyl (PFP) esters are among the most reactive and versatile activated esters used in synthesis. tcichemicals.com Their performance is often benchmarked against other common activating groups, such as N-hydroxysuccinimidyl (NHS), p-nitrophenyl (PNP), and those derived from 1-hydroxybenzotriazole (B26582) (HOBt).

PFP esters exhibit reactivity that is comparable to or greater than many other activated esters, including PNP esters, and they are particularly effective in forming amide bonds. tcichemicals.comnih.gov Kinetic studies have shown that the relative coupling speed of PFP esters can be significantly higher than that of p-nitrophenyl esters. rsc.org While NHS esters are also highly reactive, PFP esters offer a key advantage in their greater resistance to spontaneous hydrolysis, which is a crucial feature during conjugation reactions performed in aqueous buffers. tcichemicals.comresearchgate.net This superior hydrolytic stability means that reactions with PFP esters can proceed with higher efficiency over longer periods, minimizing the loss of the valuable activated reagent. rsc.orgnih.gov

Table 1: Comparative Properties of Common Activated Esters

| Activating Group | Relative Reactivity | Hydrolytic Stability | Key Features |

|---|---|---|---|

| Pentafluorophenyl (PFP) | Very High | Good | Less susceptible to hydrolysis than NHS esters; highly efficient for amide bond formation. rsc.orgtcichemicals.comnih.gov |

| N-hydroxysuccinimidyl (NHS) | Very High | Moderate | Widely used in bioconjugation but prone to hydrolysis. nih.govresearchgate.net |

| p-nitrophenyl (PNP) | Moderate | Low | Less reactive than PFP and NHS esters; often requires longer reaction times. nih.govcam.ac.uk |

| Benzotriazolyl (HOBt-derived) | High | Variable | Used as an additive in carbodiimide-mediated couplings to suppress side reactions and accelerate acylation. chemicalbook.com |

Contextualizing Hexanedioic Acid, Bis(pentafluorophenyl) Ester in Dicarboxylic Acid Activated Ester Chemistry

This compound, also known as bis(pentafluorophenyl) adipate (B1204190), is a homobifunctional crosslinking agent. researchgate.net It is derived from hexanedioic acid (commonly known as adipic acid), a six-carbon aliphatic dicarboxylic acid. In this compound, both carboxylic acid groups have been converted into highly reactive pentafluorophenyl esters.

This structure positions it as a valuable tool in polymer and bioconjugation chemistry. The molecule acts as a spacer or linker, capable of reacting with two primary amine nucleophiles. The six-carbon (adipoyl) chain provides a flexible, hydrophobic spacer between the two molecules being linked. The high reactivity endowed by the terminal PFP esters ensures that these linking reactions can occur efficiently under mild conditions. It is part of a broader class of activated dicarboxylic acid esters used for creating well-defined chemical linkages. nih.gov

Role of Activated Diesters as Linkers and Building Blocks in Complex Molecular Architectures

Activated diesters, such as this compound, are fundamental building blocks for the synthesis of complex, higher-order molecular structures. Their ability to link two nucleophilic molecules makes them ideal for constructing polymers, dendrimers, and macrocycles.

In polymer chemistry, these diesters serve as crucial crosslinkers or chain extenders. For example, they can react with diamines in polycondensation reactions to form polyamides. PFP-activated ester moieties are also incorporated into polymer side chains to create "active ester polymers." cam.ac.uk These polymers can then be quantitatively modified by reacting them with various primary amines, allowing for the synthesis of a diverse library of functional polymers from a single precursor. rsc.orgrug.nl This post-polymerization modification strategy is a powerful tool for creating materials with precisely tailored properties. rsc.org

The synthesis of macrocycles—large cyclic molecules—often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. cam.ac.uk Activated diesters can be used to form one of the key linkages in the macrocyclic ring. A linear precursor containing two amine groups can be cyclized by reaction with an activated diester like bis(pentafluorophenyl) adipate to form a diamide (B1670390) macrocycle. chemicalbook.com This strategy is employed in the diversity-oriented synthesis of macrocycle libraries for applications in drug discovery.

In the construction of dendrimers and other highly branched architectures, activated diesters can be used to connect branching units or to attach functional molecules to the dendrimer periphery. The high reactivity and chemoselectivity of PFP esters are advantageous for these intricate syntheses, ensuring that the desired connections are made without side reactions.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F10O4/c19-7-9(21)13(25)17(14(26)10(7)22)31-5(29)3-1-2-4-6(30)32-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKDYQCTGCKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454490 | |

| Record name | Hexanedioic acid, bis(pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83701-40-0 | |

| Record name | Hexanedioic acid, bis(pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexanedioic Acid, Bis Pentafluorophenyl Ester

Direct Synthesis from Hexanedioic Acid and Pentafluorophenol (B44920) Derivatives

The most common route to Hexanedioic acid, bis(pentafluorophenyl) ester involves the direct condensation reaction between hexanedioic acid and a pentafluorophenol derivative. This method relies on the activation of the carboxylic acid groups of hexanedioic acid to facilitate nucleophilic attack by the pentafluorophenol.

The activation of hexanedioic acid is achieved using various coupling reagents and catalytic systems. Bis(pentafluorophenyl) carbonate (PFC) has emerged as a convenient and efficient reagent for this purpose. tcichemicals.comsigmaaldrich.com In this reaction, PFC reacts with the carboxylic acid to form a highly reactive pentafluorophenyl ester intermediate, which then readily reacts with an alcohol or, in this case, can be formed directly. tcichemicals.com

The reaction mechanism typically involves the in-situ formation of the active ester. Catalysts such as 4-(Dimethylamino)pyridine (DMAP) are often employed to accelerate the esterification process. rsc.orgreddit.com DMAP acts as a nucleophilic catalyst, reacting with the activated carboxylic acid intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the pentafluorophenol. Other carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often used in peptide synthesis, can also be utilized for forming active esters. reddit.combachem.comamericanpeptidesociety.org

A typical reaction scheme involves dissolving hexanedioic acid and pentafluorophenol in an anhydrous solvent, followed by the addition of the coupling reagent and a catalytic amount of DMAP.

Table 1: Common Coupling Reagents and Catalysts

| Reagent/Catalyst | Function | Reference |

| Bis(pentafluorophenyl) carbonate (PFC) | Carboxylic acid activating agent | tcichemicals.comamazonaws.com |

| 4-(Dimethylamino)pyridine (DMAP) | Acylation catalyst | rsc.orgreddit.com |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating coupling agent | bachem.comamericanpeptidesociety.org |

| N,N'-Diisopropylcarbodiimide (DIC) | Dehydrating coupling agent | reddit.com |

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include temperature, solvent, and reaction time.

Temperature: The formation of active esters can be exothermic. reddit.com Therefore, temperature control is crucial to prevent side reactions. The reaction is often initiated at a reduced temperature, such as in an ice bath (0 °C), especially during the addition of the coupling reagent like DIC. reddit.com After the initial phase, the reaction may be allowed to slowly warm to room temperature and stirred for an extended period to ensure completion. reddit.com

Solvent: Anhydrous aprotic solvents are typically used to prevent hydrolysis of the activated esters and coupling reagents. Tetrahydrofuran (THF) and methylene (B1212753) chloride are common choices. rsc.orgamazonaws.com

Reaction Time: The reaction is often allowed to proceed for several hours, frequently overnight, to ensure the complete conversion of the starting materials. rsc.orgamazonaws.com

Stoichiometry: The molar ratio of reactants is a key factor. An excess of the activating agent, such as bis(pentafluorophenyl) carbonate, is sometimes used to drive the reaction to completion. amazonaws.com

Optimization studies, often employing factorial design experiments, can systematically investigate the effects of parameters like temperature, reactant ratios, and catalyst loading to achieve the highest possible conversion and yield. rsc.orgnih.gov

Table 2: Typical Reaction Parameters for Direct Synthesis

| Parameter | Typical Condition | Rationale | Reference |

| Temperature | 0 °C to Room Temperature | Control exothermicity, minimize side products | reddit.com |

| Solvent | Anhydrous THF, Methylene Chloride | Prevent hydrolysis | rsc.orgamazonaws.com |

| Time | 12-24 hours | Ensure reaction completion | rsc.orgamazonaws.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevent moisture contamination | google.com |

Alternative Synthetic Routes and Precursor Transformations

While direct esterification is common, alternative routes can also be employed. One such method involves the conversion of hexanedioic acid to hexanedioyl chloride (adipoyl chloride) using a chlorinating agent like thionyl chloride. nih.gov The resulting acid chloride is highly reactive and can subsequently be reacted with pentafluorophenol in the presence of a base, such as N-methyl morpholine (B109124) or pyridine, to form the desired diester. reddit.com This two-step process can be advantageous when the direct esterification proves difficult or results in low yields.

Another approach is transesterification. This would involve starting with a simple dialkyl ester of hexanedioic acid, such as dimethyl adipate (B1204190), and reacting it with pentafluorophenol in the presence of a suitable catalyst. nih.gov This method is contingent on the ability to shift the reaction equilibrium, often by removing the alcohol byproduct (e.g., methanol).

Furthermore, synthetic strategies can begin from precursors to hexanedioic acid itself. For instance, methods involving the carbonylation of butadiene or the oxidative cleavage of cyclohexene (B86901) can produce adipic acid, which is then converted to the target ester. wikipedia.org

Purification Strategies for Activated Diesters

Pentafluorophenyl esters are reactive compounds and can be susceptible to hydrolysis. wikipedia.orgreddit.com Therefore, purification methods must be chosen carefully to avoid decomposition of the product.

Common purification strategies include:

Aqueous Work-up: After the reaction is complete, the mixture is often washed with aqueous solutions to remove unreacted starting materials and water-soluble byproducts. A wash with a weak base like sodium bicarbonate (NaHCO3) solution can neutralize any remaining acidic components, followed by a wash with brine. rsc.orgreddit.com

Recrystallization: This is a highly effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate (B1210297)/n-hexane) and allowed to cool, whereupon the pure product crystallizes out. rsc.org

Chromatography: Flash column chromatography can be used to separate the desired product from impurities. reddit.com However, the choice of stationary and mobile phases must be considered to prevent product degradation on the column.

Filtration: Insoluble byproducts, such as the N,N'-dicyclohexylurea formed when using DCC, can be removed by simple filtration. nih.gov

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS). rsc.orgamazonaws.comnih.gov

Reactivity and Mechanistic Investigations of Hexanedioic Acid, Bis Pentafluorophenyl Ester

Nucleophilic Acyl Substitution Mechanisms

Hexanedioic acid, bis(pentafluorophenyl) ester, as a dicarboxylic acid ester, undergoes nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. uomustansiriyah.edu.iq This two-step mechanism, known as the addition-elimination mechanism, is central to its reactivity. masterorganicchemistry.com The process begins with the attack of a nucleophile on one of the electrophilic carbonyl carbons of the ester. This leads to the formation of a transient tetrahedral intermediate. vanderbilt.eduwikipedia.org Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling a pentafluorophenoxide ion, which is a stable and effective leaving group. masterorganicchemistry.comumich.edu The high reactivity of bis(pentafluorophenyl) esters in these reactions is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting leaving group. umich.edu

Reaction with Amines for Amide Bond Formation

The reaction of this compound with primary or secondary amines is a highly efficient method for forming amide bonds, yielding N,N'-disubstituted adipamides. This process, a specific type of nucleophilic acyl substitution often referred to as aminolysis, is widely used in peptide synthesis and polymer chemistry. vanderbilt.eduumich.edumasterorganicchemistry.com Pentafluorophenyl (PFP) esters are classified as "active esters" because the pentafluorophenoxide is an excellent leaving group, facilitating the reaction under mild conditions. umich.edugoogle.com

The mechanism proceeds through the standard addition-elimination pathway:

Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of the ester, leading to the formation of a zwitterionic tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

Elimination: The intermediate collapses, expelling the stable pentafluorophenoxide anion and forming the amide bond. umich.edumasterorganicchemistry.com

This reaction is highly favorable and can be used to synthesize a variety of polyamides by reacting the bis(pentafluorophenyl) ester with diamines. The high reactivity of PFP esters allows for clean and rapid reactions, often resulting in high yields of the desired amide product. umich.edu

Reaction with Alcohols for Transesterification

This compound can react with alcohols in a process called transesterification, which exchanges the original pentafluorophenyl groups with the alkyl or aryl group from the reacting alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: A base, typically an alkoxide corresponding to the reacting alcohol, removes a proton from the alcohol, making it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the pentafluorophenoxide ion yields the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org The neutral alcohol molecule then acts as the nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, the pentafluorophenol (B44920) is eliminated as the leaving group, and the catalyst is regenerated. masterorganicchemistry.com

To drive the reaction toward the desired product, the reacting alcohol is often used as the solvent, or the released pentafluorophenol is removed from the reaction mixture. wikipedia.orgmasterorganicchemistry.com This reaction is a key step in the synthesis of various polyesters where a diol reacts with the activated diester. wikipedia.org

Reactivity with Other Nucleophiles (e.g., Thiols)

Similar to amines and alcohols, thiols can act as nucleophiles and react with this compound to form thioesters. This reaction follows the same nucleophilic acyl substitution mechanism. The sulfur atom of the thiol attacks the carbonyl carbon, and after the formation and collapse of the tetrahedral intermediate, the pentafluorophenoxide group is eliminated. uomustansiriyah.edu.iqgoogle.com

The reactivity of thiols in these reactions can be enhanced by converting the thiol to its more nucleophilic conjugate base, the thiolate anion, by using a mild base. Activated esters, including PFP esters, are known to couple with thiols effectively. google.comnih.gov This reactivity is utilized in bioconjugation chemistry and materials science for creating specific thioester linkages. beilstein-journals.org

Kinetic Studies of Ester Condensation Reactions

Kinetic investigations into the condensation reactions of activated esters, such as this compound, particularly in the context of polymerization, reveal complex relationships between reaction conditions and the resulting polymer structure. These studies are crucial for controlling molecular weight and preventing undesired side reactions.

Influence of Monomer Concentration and Solvent Interactions

The concentration of the monomers plays a critical role in determining the outcome of polycondensation reactions. researchgate.net Kinetic studies on analogous activated ester-amides have shown that both monomer concentration and solvent interactions significantly influence the reaction rates and pathways. researchgate.net

In solution, an increase in the initial monomer concentration generally favors intermolecular reactions (polymer chain growth) over intramolecular reactions (cyclization). researchgate.net At very low concentrations, the probability of a reactive chain end encountering another monomer or polymer chain is reduced, increasing the likelihood of it reacting with itself to form a cyclic product.

Solvent interactions also play a crucial role. The choice of solvent can affect the conformation of the growing polymer chain and the solvation of the reactive species, thereby influencing the rates of both intermolecular and intramolecular processes. researchgate.netresearchgate.net For instance, in the polycondensation of pentachlorophenyl α-amino-ω-oligo(ethyleneglycol)succinate hydrochlorides in dichloromethane, experimental data showed concurrent first- and second-order processes. researchgate.net

Below is a conceptual data table illustrating how monomer concentration can influence the reaction pathway, based on findings for similar activated esters. researchgate.net

| Monomer Concentration | Predominant Reaction Pathway | Expected Product |

|---|---|---|

| Low | Intramolecular Cyclization | Cyclic Monomers/Oligomers |

| High | Intermolecular Polycondensation | High Molecular Weight Polymer |

Identification of Concurrent Reaction Processes (e.g., Intramolecular Cyclization vs. Intermolecular Polycondensation)

During the polycondensation of bifunctional monomers like this compound with a corresponding diamine or diol, a competition exists between intermolecular polycondensation, which leads to linear polymer chains, and intramolecular cyclization, which forms cyclic species. researchgate.net

Kinetic studies allow for the identification and quantification of these concurrent processes. For activated ester-amides, the reaction kinetics were found to be consistent with a scheme involving both a first-order process (intramolecular cyclization) and a second-order process (intermolecular polycondensation). researchgate.net The relative importance of the cyclization reaction was observed to decrease as the monomer concentration increased. researchgate.net This is because the rate of the intermolecular reaction is proportional to the square of the monomer concentration, while the rate of the intramolecular reaction is proportional to the concentration of the single reactant molecule.

Furthermore, the length and flexibility of the monomer chain influence the propensity for cyclization. Shorter or more rigid chains may be less likely to form stable cyclic structures, whereas longer, more flexible chains might cyclize more readily, especially at low concentrations. researchgate.net Characterization of the reaction products using techniques like Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the presence of both linear polymers and cyclic byproducts, validating the kinetic models. researchgate.net

The following table summarizes the characteristics of the competing reaction processes.

| Reaction Process | Kinetic Order | Dependence on Concentration | Favored by |

|---|---|---|---|

| Intermolecular Polycondensation | Second-Order | Increases with [Monomer]² | High Monomer Concentration |

| Intramolecular Cyclization | First-Order | Increases with [Monomer] | Low Monomer Concentration, Flexible Monomer Chain |

Chemoselectivity in Complex Reaction Environments

This compound, as a homobifunctional acylating agent, demonstrates significant chemoselectivity in environments containing multiple competing nucleophilic functional groups. This selectivity is primarily governed by the intrinsic nucleophilicity of the reacting species, steric hindrance at the reaction site, and the specific reaction conditions, such as pH and solvent. The high reactivity of the pentafluorophenyl (PFP) ester leaving group enables acylation to occur under mild conditions, which is crucial for preserving the integrity of complex biomolecules. nih.gov

The primary targets for acylation by PFP esters are primary and secondary amines, due to their high nucleophilicity at neutral to slightly alkaline pH. broadpharm.com In a competitive environment, such as a protein or a multifunctional small molecule containing primary amines (e.g., the ε-amino group of lysine), secondary amines, and hydroxyl groups (e.g., from serine, threonine, or tyrosine), the reaction proceeds with a clear preference for the most nucleophilic and accessible sites. ucsf.edumsu.edu

Research Findings

Detailed investigations into the reactivity of activated esters, like PFP esters, reveal a distinct hierarchy of reactivity among common biological nucleophiles. Amines are significantly more reactive than alcohols or thiols under typical bioconjugation conditions (pH 7-9). msu.edu The pKa of the nucleophilic group is a critical determinant of its reactivity; a lower pKa for an amine group means it is less protonated and therefore more nucleophilic at a given pH. For instance, the α-amino group at the N-terminus of a protein (pKa ≈ 8) is generally more reactive at physiological pH than the ε-amino group of a lysine (B10760008) side chain (pKa ≈ 10.4). ucsf.edu However, the local microenvironment within a protein can significantly alter the pKa of a specific lysine residue, making it unusually reactive. ucsf.eduresearchgate.net This phenomenon can be exploited to achieve site-selective modification even in the presence of numerous other potential reaction sites. researchgate.net

In a complex environment containing various nucleophiles, this compound will preferentially react with the most potent nucleophiles that are sterically accessible. For example, when presented with a substrate containing both a primary amine and a primary alcohol, the ester will almost exclusively acylate the amine to form a stable amide bond. The corresponding ester formation from the alcohol is a much slower and less favorable process. This high degree of chemoselectivity is a key advantage of using PFP esters in fields like chemical biology and materials science for the precise cross-linking of molecules. Pentafluorophenyl esters are also noted to be less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which enhances their efficiency in aqueous reaction buffers. broadpharm.comresearchgate.net

The following table illustrates the expected chemoselectivity of this compound in a hypothetical competitive reaction with a multifunctional substrate under physiological pH. The yields represent the formation of a mono-acylated product, highlighting the preferential reaction at one type of functional group over another.

Table 1: Representative Chemoselectivity in the Acylation of a Multifunctional Substrate This interactive table provides illustrative data on the reaction of this compound with a model substrate containing multiple nucleophilic groups under physiological pH (7.4) in an aqueous buffer. The data is based on established principles of nucleophilicity and activated ester reactivity.

| Nucleophilic Group | Functional Group Type | Relative Reactivity | Predicted Mono-acylation Yield (%) |

| R-NH₂ (pKa ~9) | Primary Aliphatic Amine | Very High | > 95 |

| R-NHR' (pKa ~10.5) | Secondary Aliphatic Amine | High | 80 - 90 |

| Ar-NH₂ (pKa ~5) | Aromatic Amine | Moderate | 40 - 60 |

| R-OH | Primary Alcohol | Low | < 5 |

| Ar-OH (Phenol) | Phenolic Hydroxyl | Very Low | < 2 |

The data underscores the pronounced preference of the PFP ester for aliphatic amines over other nucleophiles. The higher reactivity of the primary amine compared to the secondary amine can be attributed to reduced steric hindrance. The aromatic amine is less nucleophilic due to the delocalization of the lone pair of electrons into the aromatic ring. The hydroxyl groups of alcohols and phenols are significantly less reactive under these conditions, leading to minimal ester formation. This predictable selectivity allows for the targeted cross-linking of amine-containing molecules even in the presence of an excess of other potentially reactive functional groups.

Applications in Advanced Polymer Synthesis

Polycondensation Reactions Utilizing Hexanedioic Acid, Bis(pentafluorophenyl) Ester

The bifunctional nature of this compound enables its use in step-growth polymerization to create a variety of copolymers. The activated ester linkages facilitate reactions with various nucleophiles, leading to the formation of polymers with tailored properties.

Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone, offering a tunable balance of properties between polyesters and polyamides, such as good thermal and mechanical strength combined with biodegradability. nih.gov

In principle, this compound can be directly incorporated into the main chain of poly(ester amide)s through polycondensation with a diamine. In this reaction, the amine groups of the diamine monomer would attack the activated carbonyl carbons of the bis(pentafluorophenyl) ester, leading to the formation of amide bonds and the release of pentafluorophenol (B44920) as a byproduct. This approach is analogous to the Schotten-Baumann reaction, but with the advantage of a less acidic byproduct. The resulting polymer would have a repeating unit consisting of the hexanedioyl segment from the ester and the organic segment from the diamine.

While the use of activated dicarboxylic acids, such as those with p-nitrophenyl esters, for the synthesis of poly(ester amide)s has been documented, specific and detailed research findings on the use of this compound for this purpose are not extensively reported in the available literature. However, the high reactivity of pentafluorophenyl esters suggests that this would be a viable, and potentially advantageous, synthetic route. wikipedia.org

A more widely documented application of pentafluorophenyl esters in polymer synthesis is for pendant functionalization. In this strategy, a monomer containing a single pentafluorophenyl ester group is first copolymerized to form a polymer with reactive side chains. These side chains can then be modified in a subsequent step.

For instance, a monomer like pentafluorophenyl acrylate or pentafluorophenyl methacrylate can be polymerized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This results in a well-defined polymer with pendant pentafluorophenyl ester groups along the backbone. These activated esters are then readily accessible for reaction with a wide array of primary and secondary amines, allowing for the introduction of various functional groups. This method offers a high degree of control over the final structure and functionality of the polymer.

This compound can also be utilized in the synthesis of functional polyurethanes. A common strategy involves the synthesis of a diol monomer that contains a pendant pentafluorophenyl ester group. This specialized diol can then be polymerized with a diisocyanate to form a polyurethane backbone.

A key advantage of this approach is that the pentafluorophenyl ester group is generally stable under the conditions of polyurethane formation. rsc.org This means that the activated ester remains intact on the polymer side chains after polymerization. These pendant groups can then be quantitatively functionalized with various amines or other nucleophiles in a post-polymerization modification step. This modular approach allows for the creation of a diverse library of functional polyurethanes from a single precursor polymer. rsc.org

Synthesis of Poly(ester amide)s and Related Copolymers

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for the synthesis of functional polymers that may be difficult to produce through direct polymerization of functional monomers. Polymers bearing pentafluorophenyl ester groups are excellent candidates for this approach due to the high reactivity and selectivity of the activated esters.

Polymers with pendant pentafluorophenyl ester groups can be quantitatively functionalized with a wide range of nucleophiles, particularly primary and secondary amines. researchgate.netresearchgate.net This reaction is highly efficient and proceeds under mild conditions, often at room temperature. The aminolysis of the pentafluorophenyl ester results in the formation of a stable amide bond and the release of pentafluorophenol.

The quantitative nature of this reaction allows for precise control over the degree of functionalization. By adjusting the stoichiometry of the nucleophile, it is possible to achieve partial or complete conversion of the activated ester groups. This enables the synthesis of copolymers with a well-defined ratio of different functional groups. A variety of amine-containing molecules can be used for this purpose, including small molecules, peptides, and even other polymers, to introduce a wide array of functionalities.

Below is an interactive table summarizing the types of nucleophiles used for the functionalization of polymers containing pentafluorophenyl esters and the resulting functional groups.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| Primary Amines | Benzylamine | N-Benzyl amide |

| Secondary Amines | Diethylamine | N,N-Diethyl amide |

| Amino Alcohols | Ethanolamine | Hydroxyethyl amide |

| Diamines | Ethylenediamine | Amine-terminated side chain (can be used for cross-linking) |

| Functional Amines | Propargylamine | Alkyne-functionalized side chain |

Development of Reactive Micropatterns on Polymer Surfaces

Polymers functionalized with pentafluorophenyl (PFP) esters serve as versatile platforms for creating reactive surfaces. When this compound is incorporated into a polymer backbone, either as a monomer or a crosslinker, the resulting material surface is decorated with highly reactive PFP ester groups. These groups can undergo facile nucleophilic substitution, most commonly through aminolysis, to covalently attach other molecules.

This principle is harnessed to develop micropatterns on polymer surfaces. The process typically involves the following steps:

A polymer film containing PFP ester groups is prepared on a substrate.

Using techniques such as microcontact printing, photolithography, or inkjet printing, a solution containing an amine-functionalized molecule (e.g., a fluorescent dye, a peptide, or a signaling molecule) is applied to specific regions of the surface.

A covalent amide bond forms rapidly and selectively in the patterned areas where the amine was applied, while the unreacted PFP esters in other areas remain.

A washing step removes the non-covalently bound molecules, revealing a stable, high-resolution chemical pattern on the polymer surface.

The efficiency of this reaction allows for the creation of well-defined patterns for applications in biosensors, cell culture studies, and microelectronics. The pentafluorophenyl ester group is particularly advantageous as it is less susceptible to hydrolysis than other activated esters, such as N-hydroxysuccinimide (NHS) esters, providing a more stable reactive surface. utwente.nl

Creation of Telechelic Polymers with Specific End-Group Functionality

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of their chains. free.frrsc.org These polymers are valuable as building blocks for creating block copolymers, chain-extended polymers, and polymer networks. free.fr this compound can be adapted to create precursors for the synthesis of telechelic polymers through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

A synthetic strategy involves creating a RAFT chain transfer agent (CTA) or an initiator that contains a pentafluorophenyl ester group. researchgate.net For instance, a PFP-functionalized CTA can be used to polymerize various monomers. researchgate.net The resulting polymer chain will possess a PFP ester at its α-end (the beginning of the chain). researchgate.net The dithioester group at the ω-end (the end of the chain) can then be removed or transformed. researchgate.net To create a difunctional, or telechelic, polymer, both a PFP-containing initiator and a PFP-containing terminating agent can be employed.

The resulting α,ω-bis(pentafluorophenyl ester) telechelic polymer is a versatile precursor. Its terminal activated esters can react with a wide range of primary amines to introduce new functionalities at both chain ends with high efficiency. researchgate.net For example, reacting the telechelic polymer with an excess of a diamine can lead to a polycondensation reaction, resulting in a high molecular weight polymer. researchgate.net

| Component | Role in Synthesis | Resulting Functionality |

| PFP-functionalized Initiator | Starts the polymerization process | Introduces a PFP ester at the ω-end of the polymer chain. researchgate.net |

| PFP-functionalized CTA | Controls the polymerization (RAFT) | Introduces a PFP ester at the α-end of the polymer chain. researchgate.net |

| Monomer (e.g., MMA, LMA) | Forms the polymer backbone | Determines the core properties of the resulting polymer. researchgate.net |

| Amine-functionalized Molecule | Post-polymerization modification | Reacts with terminal PFP esters to add specific end-group functions. |

This table outlines the components used in a RAFT polymerization strategy to synthesize telechelic polymers with reactive pentafluorophenyl ester end groups.

Design of Biodegradable Polymer Systems

The inclusion of the adipate (B1204190) structure from this compound into polymer backbones is a key strategy for designing biodegradable materials. Aliphatic polyesters are well-known for their susceptibility to degradation by microorganisms and enzymes. cmu.edu

Enzymatic Hydrolysis of Ester Linkages in Polymer Backbones

Polymers synthesized using this compound contain adipate ester linkages, which are susceptible to enzymatic hydrolysis. google.comnih.govosti.gov This is the rate-limiting step in the biodegradation of many aliphatic polyesters. osti.gov Various hydrolase enzymes, such as lipases and cutinases, can catalyze the cleavage of these ester bonds. nih.govcore.ac.uk

The degradation process occurs primarily at the surface of the polymer. core.ac.uk The enzyme adsorbs to the polymer surface and hydrolyzes the ester bonds, breaking down the long polymer chains into smaller, water-soluble oligomers and monomers—specifically, adipic acid and the corresponding diol from the comonomer. nih.gov The rate of this enzymatic hydrolysis can be significantly influenced by the polymer's chemical structure and morphology. For instance, research on poly(1,4-butylene adipate) (PBA) has shown that fusing a polymer binding module to a cutinase enzyme can enhance the enzyme's adsorption to the polymer surface, thereby increasing the hydrolysis rate. nih.gov In one study, a modified cutinase completely hydrolyzed a thin film of PBA in approximately 40 minutes, whereas the native enzyme required twice that time. nih.gov

| Enzyme Class | Example Enzyme | Polymer Substrate(s) |

| Cutinase | Fusarium solani cutinase (FsC) | Poly(butylene adipate-co-terephthalate) (PBAT) osti.gov |

| Cutinase | Thermobifida cellulosilytica cutinase 1 (Thc_Cut1) | Poly(1,4-butylene adipate) (PBA) nih.gov |

| Lipase (B570770) | Various Lipases | Poly(ε-caprolactone) (PCL), Poly(butylene succinate) (PBS) nih.govmdpi.com |

| Esterase | Cholesterol Esterase | Polycarbonate polyurethanes core.ac.uk |

This table lists enzymes known to hydrolyze ester linkages in various biodegradable polyesters, including those containing adipate units.

Photodegradable Polymer Architectures

Studies have shown that UV irradiation of PBAT films leads to radical-based cross-linking reactions. osti.gov Mass-spectrometric analysis of the hydrolysis products from irradiated PBAT revealed evidence of cross-linking between two terephthalate units, forming benzophenone-like structures. osti.gov This cross-linking alters the physical and chemical properties of the polymer. While some degradation occurs from the light itself, the formation of a dense cross-linked network can impede the action of enzymes. Research has demonstrated that as the density of these light-induced cross-links increases beyond a certain threshold, the rate of subsequent enzymatic hydrolysis decreases significantly. osti.gov This finding is critical for the design of biodegradable plastics for agricultural applications, where materials are exposed to sunlight for extended periods. The addition of photostabilizers can mitigate this negative effect, preserving the material's susceptibility to enzymatic degradation. osti.gov

Applications in Bioconjugation and Materials Functionalization Research

Covalent Attachment to Modified Biological Substrates

The core utility of hexanedioic acid, bis(pentafluorophenyl) ester lies in its ability to covalently link to molecules containing accessible amine groups. The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack by primary amines found on biological substrates or synthetic materials. researchgate.net This reaction proceeds efficiently under mild, slightly basic conditions (pH 7-9), which is advantageous for preserving the integrity of sensitive biomolecules. windows.nettocris.com

Solid-phase synthesis is a cornerstone technique for the assembly of custom oligonucleotides like RNA. nih.govresearchgate.net In this process, nucleic acid chains are built sequentially on a solid support, such as controlled-pore glass. umich.edu this compound can serve as a bifunctional linker to introduce modifications or conjugates to the RNA molecule.

One of its PFP ester groups can react with an amine-functionalized solid support or a modified nucleoside that has been incorporated into the growing RNA chain. Once anchored, the second PFP ester group remains available for a subsequent reaction. This free reactive site can then be used to attach other molecules, such as peptides, labels, or other functional moieties, either during or after the completion of the RNA synthesis. nih.gov This approach allows for the creation of complex RNA conjugates and mimics with tailored properties for research in diagnostics and therapeutics. researchgate.net

Polymeric materials functionalized with primary amines are widely used as scaffolds in biomaterials, drug delivery systems, and chromatography. researchgate.netresearchgate.net this compound provides a straightforward method for the post-polymerization modification of these supports. researchgate.net

By reacting the bis-PFP ester with the amine groups on the polymer surface, one end of the linker becomes covalently attached. The other PFP ester group extends away from the polymer backbone, acting as a reactive handle for the immobilization of proteins, enzymes, or other ligands. The six-carbon spacer arm of the hexanedioic acid moiety helps to reduce potential steric hindrance, allowing the immobilized biomolecules to retain their biological activity. This method is used to create functional biomaterials, affinity chromatography matrices, and supports for enzyme immobilization. scbt.com

| Substrate Type | Functional Group | Application of Linker | Desired Outcome |

| RNA on Solid Support | Primary Amine | Attachment of labels or peptides | Creation of RNA conjugates and mimics |

| Amino-Modified Polymer | Primary Amine | Immobilization of proteins or ligands | Functionalized biomaterials, chromatography supports |

Protein Conjugation and Cross-Linking

The reaction of PFP esters with the ε-amino groups of lysine (B10760008) residues and the α-amino groups at the N-termini of proteins is a common strategy for protein modification. tocris.comresearchgate.net this compound, as a homobifunctional reagent, is particularly useful for protein cross-linking studies. thermofisher.comcreative-proteomics.com

Homobifunctional cross-linkers are reagents that possess two identical reactive groups. scbt.comcreative-proteomics.com They are employed to connect two similar functional groups, such as the primary amines on proteins. thermofisher.com When this compound is added to a protein solution, it can react in several ways:

Intramolecular Cross-Linking: The linker reacts with two different lysine residues within the same protein molecule, providing information about protein conformation and the proximity of specific domains. researchgate.net

Intermolecular Cross-Linking: The linker connects two separate protein molecules, which can be used to study protein-protein interactions, stabilize multi-subunit complexes, or create protein oligomers. researchgate.netcreative-proteomics.com

A primary challenge with homobifunctional cross-linkers is the potential for uncontrolled polymerization, where multiple protein molecules are linked together, which can lead to the formation of large aggregates and precipitates. researchgate.net Careful control of reaction conditions, such as protein concentration and reagent stoichiometry, is necessary to favor the desired cross-linked product. windows.net

| Cross-Linking Type | Description | Research Application |

| Intramolecular | Linking two sites within a single protein molecule. | Studying protein structure and conformational changes. |

| Intermolecular | Linking two or more separate protein molecules. | Investigating protein-protein interactions and quaternary structure. |

Beyond linking proteins to each other, this compound can be used to create conjugates with other types of molecules, provided they have a suitable amine handle.

Carbohydrates: Amine-modified carbohydrate derivatives can be conjugated to proteins or peptides. rsc.orgresearchgate.net This is relevant for creating synthetic glycoproteins or for developing vaccines where a carbohydrate antigen is linked to a carrier protein to enhance its immunogenicity. rsc.org

Fluorescent Dyes: Amine-reactive fluorescent dyes are widely used for labeling proteins for detection in techniques like fluorescence microscopy and flow cytometry. While dyes often come pre-activated as esters, a linker like bis(pentafluorophenyl) adipate (B1204190) could be used in a two-step process to conjugate an amino-functionalized dye to a protein. tocris.comnih.gov

PEG: Poly(ethylene glycol) (PEG) is often attached to therapeutic proteins in a process called PEGylation. issuu.com PEGylation can increase the protein's solubility, stability, and circulation half-life while reducing its immunogenicity. windows.netissuu.com Homobifunctional cross-linkers containing PEG spacers and PFP ester reactive groups are used to conjugate proteins to other molecules or surfaces, conferring the beneficial properties of the PEG spacer to the final conjugate. windows.net

Surface Modification and Derivatization

The covalent attachment of biomolecules to solid surfaces is critical for the development of biosensors, microarrays, and biocompatible medical implants. korambiotech.comnih.gov this compound can be used to modify surfaces that have been pre-functionalized with primary amines (e.g., aminosilanized glass or metal oxides).

The process involves a two-step reaction. First, one of the PFP ester groups reacts with the amine-coated surface, tethering the linker. After washing away the excess reagent, the surface is left with a field of reactive PFP ester groups. This "activated" surface is then ready for the immobilization of proteins or other amine-containing ligands. This method allows for the controlled, covalent immobilization of biomolecules, which is often superior to passive adsorption as it ensures a stable attachment and can provide better orientation of the immobilized molecule. korambiotech.com

Advanced Characterization Techniques in Research Contexts

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopy is the cornerstone for elucidating the molecular structure of Hexanedioic acid, bis(pentafluorophenyl) ester. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools used to confirm its identity by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR and ¹³C NMR are used to verify the presence and connectivity of the hexanedioic acid backbone.

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the methylene (B1212753) (-CH₂-) groups of the six-carbon chain. Due to the molecule's symmetry, the protons on carbons 2 and 5 (α to the carbonyl group) would appear as one signal, while the protons on carbons 3 and 4 (β to the carbonyl group) would appear as another. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent ester groups.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the different carbon environments: the carbonyl carbon of the ester, the two chemically distinct methylene carbons in the aliphatic chain, and the carbons of the pentafluorophenyl rings. The signals for the fluorinated aromatic carbons would exhibit splitting due to C-F coupling.

¹⁹F NMR: This technique is particularly important for confirming the pentafluorophenyl groups. The spectrum would show characteristic signals for the fluorine atoms on the aromatic ring, providing definitive evidence of the ester structure.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃ Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred Structural Unit |

|---|---|---|---|

| ¹H | ~ 2.7 | Multiplet | -O-C(O)-CH₂ - |

| ¹H | ~ 1.8 | Multiplet | -C(O)-CH₂-CH₂ - |

| ¹³C | ~ 169 | Singlet | C =O (Ester Carbonyl) |

| ¹³C | ~ 33 | Singlet | -O-C(O)-CH₂ - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the bis(pentafluorophenyl) ester from hexanedioic acid results in a distinct spectral signature. The most critical change is the disappearance of the broad O-H stretching band (typically ~2500-3300 cm⁻¹) of the carboxylic acid and the appearance of strong absorptions characteristic of the ester.

Key vibrational bands for this compound include:

A strong carbonyl (C=O) stretching band for the ester group, typically appearing at a high wavenumber (~1780-1800 cm⁻¹) due to the electron-withdrawing nature of the pentafluorophenyl ring.

C-O stretching bands associated with the ester linkage.

Characteristic absorption bands for the C-F bonds and the aromatic ring of the pentafluorophenyl groups.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~ 1790 | Strong | C=O Stretch | Pentafluorophenyl Ester |

| ~ 1520 | Strong | C=C Stretch | Aromatic Ring |

| ~ 1200 | Strong | C-O Stretch | Ester Linkage |

Chromatographic Analysis for Molecular Weight and Purity (e.g., GPC/SEC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the polymers derived from it.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress during synthesis and for assessing the purity of the final product. A sample of the compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The purity is indicated by the presence of a single spot. The retention factor (Rf) value can be calculated, but it is highly dependent on the specific conditions (solvent system, plate type, temperature). TLC allows for the quick detection of unreacted hexanedioic acid or other impurities.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

While GPC/SEC is not typically used to determine the molecular weight of a small molecule monomer like this compound, it is a critical technique in the context of its primary application: polymerization. As an activated monomer, this compound is used to synthesize polyesters and polyamides. GPC/SEC is the standard method for characterizing the resulting polymers, providing crucial information on:

Molecular Weight Averages (Mn, Mw): Determining the average size of the polymer chains.

Polydispersity Index (PDI): Measuring the breadth of the molecular weight distribution.

Researchers use GPC/SEC to understand how reaction conditions influence the final polymer properties when using this compound as a building block.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.

For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. nih.govnih.gov It can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This level of precision allows for the unambiguous confirmation of the molecular formula. researchgate.net The theoretical exact mass of the compound can be calculated from its formula, and the close agreement of the experimental HRMS value provides definitive structural confirmation.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₈F₁₀O₄ chemicalbook.com | Defines the elemental composition. |

| Molecular Weight (Nominal) | 478 g/mol chemicalbook.com | Approximate mass used for general calculations. |

| Theoretical Exact Mass | 478.0294 g/mol | Calculated mass based on the most abundant isotopes. |

Future Research Directions and Challenges in the Chemistry of Hexanedioic Acid, Bis Pentafluorophenyl Ester

Development of Novel Reaction Pathways and Catalytic Systems

The synthesis and polymerization of bis(pentafluorophenyl) adipate (B1204190) are central to its utility, and future research is focused on creating more efficient, selective, and versatile reaction pathways. A primary challenge lies in moving beyond traditional methods to develop novel catalytic systems that offer enhanced control over the polymerization process.

Organocatalysis represents a particularly promising frontier. core.ac.uk Unlike metal-based catalysts, organocatalysts are typically less toxic, less sensitive to air and moisture, and can offer unique selectivity. core.ac.uk The development of new organic catalysts, such as N-heterocyclic carbenes (NHCs) or guanidine (B92328) bases, could lead to milder reaction conditions and greater functional group tolerance in the synthesis of polyesters and polyamides from bis(pentafluorophenyl) adipate. core.ac.uk Another area of interest is the use of Lewis acidic boranes, which have shown versatility in a range of chemical transformations, including polymerization. rsc.org The high Lewis acidity of bis-pentafluorophenyl borane (B79455), for example, suggests that related catalytic systems could be designed to activate the ester carbonyls of bis(pentafluorophenyl) adipate, facilitating controlled polymer growth. rsc.org

Furthermore, photochemical methods are emerging as a powerful tool for unlocking novel reaction pathways. rsc.orgresearchgate.net Visible-light-mediated reactions could provide spatiotemporal control over polymerization, allowing for the creation of complex polymer architectures that are not accessible through traditional thermal methods. rsc.orgresearchgate.net Research into photosensitizers compatible with the pentafluorophenyl ester moiety could enable new polymerization mechanisms, such as radical-mediated pathways or controlled living polymerizations.

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysts (e.g., NHCs, Guanidines) | Metal-free, high functional group tolerance, mild reaction conditions. core.ac.uk | Design of bifunctional catalysts for enhanced activity and selectivity; exploring polymerization kinetics. core.ac.uk |

| Lewis Acids (e.g., Boranes) | High reactivity, potential for unique activation mechanisms. rsc.org | Synthesis of novel borane catalysts; application in frustrated Lewis pair chemistry for monomer activation. rsc.org |

| Photocatalysts (e.g., Dye Sensitizers) | Spatiotemporal control, access to novel reaction pathways, energy efficiency. rsc.orgresearchgate.net | Development of sensitizers for visible-light polymerization; exploring cascade reactions. rsc.org |

| Palladium-based Catalysts | High efficiency in cross-coupling reactions for monomer synthesis or modification. mdpi.com | Creating versatile catalyst systems applicable to a wide range of substrates under mild conditions. mdpi.com |

Precision Synthesis of Highly Functionalized Macromolecules

A significant advantage of using bis(pentafluorophenyl) adipate is the high reactivity of the pentafluorophenyl ester groups, which allows for facile post-polymerization modification. This feature is central to the precision synthesis of macromolecules with tailored functionalities. Future research will likely focus on leveraging this reactivity to build increasingly complex and well-defined polymer architectures.

One key direction is the synthesis of block copolymers and other advanced structures via sequential monomer addition or by combining different polymerization techniques. The activated esters of a polymer chain derived from bis(pentafluorophenyl) adipate can serve as a scaffold for grafting side chains with specific chemical or biological functions. rsc.org For instance, amines can be used to quantitatively modify the polymer, introducing functionalities for drug delivery, biocompatibility, or stimuli-responsive behavior. rsc.orgnih.gov

Enzymatic polymerization offers another pathway to precision synthesis. nih.govworktribe.commdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CalB), can catalyze polycondensation reactions under mild conditions, which is ideal for preserving sensitive functional groups. nih.govworktribe.com Integrating bis(pentafluorophenyl) adipate into enzymatic polymerization schemes could yield biodegradable and biocompatible polyesters with a high degree of control over molecular weight and structure. nih.govworktribe.commdpi.com This approach is particularly valuable for creating materials intended for biomedical applications.

Exploration of New Applications in Emerging Materials Science

The unique properties of polymers derived from bis(pentafluorophenyl) adipate make them attractive candidates for a range of emerging applications in materials science. The ability to precisely introduce functional groups opens doors to creating "smart" materials that can respond to their environment or perform specific tasks.

In the biomedical field, these polymers hold great potential for drug delivery systems. nih.govworktribe.com Functional side chains can be used to attach therapeutic agents, targeting ligands, or imaging probes. The polyester (B1180765) backbone, potentially synthesized via enzymatic routes, would offer biodegradability, ensuring that the carrier material can be safely cleared from the body after releasing its payload. nih.govworktribe.com Similarly, these polymers can be used to create polymer-protein conjugates, which can enhance the stability and circulation half-life of therapeutic proteins. nih.gov

Another promising area is in advanced manufacturing, such as additive manufacturing or 3D printing. mdpi.com The development of functional polymers that can be processed using techniques like selective laser melting or fused deposition modeling is a rapidly growing field. mdpi.com Polymers based on bis(pentafluorophenyl) adipate could be designed with specific thermal and mechanical properties, and their functional groups could be used to create parts with tailored surface chemistry or to facilitate cross-linking after printing.

| Application Area | Key Polymer Feature | Research Objective |

| Drug Delivery | Functionalizable side chains, biodegradability. nih.govworktribe.com | Development of nanoparticles for targeted drug delivery with controlled release kinetics. nih.govworktribe.com |

| Bioconjugation | Reactive ester groups for facile reaction with biomolecules. nih.gov | Creating stable polymer-protein conjugates to improve the pharmacokinetics of therapeutic proteins. nih.gov |

| Additive Manufacturing | Tunable thermal and mechanical properties, post-printing functionalization. mdpi.com | Designing novel polymer resins for 3D printing of functional devices and scaffolds. mdpi.com |

| Stimuli-Responsive Materials | Incorporation of responsive chemical moieties. | Synthesis of materials that change properties in response to pH, temperature, or light for use in sensors or actuators. |

Sustainable Synthetic Methodologies and Byproduct Management

As with all areas of chemistry, there is a strong imperative to develop more sustainable methods for the synthesis and use of bis(pentafluorophenyl) adipate. Future research will need to address the environmental impact of both the starting materials and the reaction byproducts.

A key strategy is the use of bio-based feedstocks. Adipic acid, the precursor to the monomer, can be produced from renewable resources such as glucose through chemo-catalytic or bio-catalytic routes. researchgate.net Utilizing bio-derived adipic acid would significantly reduce the carbon footprint of the resulting polymers. researchgate.net Similarly, developing greener methods for the synthesis of pentafluorophenol (B44920) or finding more sustainable activating groups would be a major advance.

The principles of green chemistry also extend to the reaction conditions. Enzymatic polymerization, as previously mentioned, is an inherently sustainable process that occurs under mild conditions, typically in benign solvents, and avoids the use of heavy metal catalysts. nih.govworktribe.commdpi.com Furthermore, developing efficient catalytic systems that can operate at low loadings and be recycled after the reaction is crucial for minimizing waste.

Q & A

Q. What analytical methods are recommended for quantifying hexanedioic acid, bis(pentafluorophenyl) ester in environmental matrices?

Gas chromatography-mass spectrometry (GC/MS) is a robust method for detecting and quantifying fluorinated esters in complex matrices. For example, hexanedioic acid bis(2-ethylhexyl) ester was identified in plant extracts using GC/MS with a detection limit of 0.01 ppm . For bis(pentafluorophenyl) ester, optimize column selection (e.g., DB-5MS) and ionization parameters to account for its high fluorine content. Prior solid-phase extraction (SPE) with C18 cartridges can enhance sensitivity in aqueous samples, as demonstrated in industrial water testing protocols .

Q. How can the purity of synthesized bis(pentafluorophenyl) hexanedioate be validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. Compare spectral data with reference compounds like hexanedioic acid, bis(1,1-dimethylethyl) ester (CAS 20270-53-5), where characteristic shifts for ester carbonyl (170–175 ppm in ¹³C NMR) and fluorinated aryl groups (distinct ¹⁹F signals) confirm purity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm further quantifies impurities, ensuring ≥95% purity, a standard threshold for research-grade esters .

Q. What are the stability considerations for bis(pentafluorophenyl) hexanedioate under experimental conditions?

Fluorinated esters are generally stable under inert atmospheres but may hydrolyze in acidic/basic conditions. Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC or FTIR for ester bond cleavage. For long-term storage, use amber vials under nitrogen at –20°C, as recommended for similar aliphatic diesters .

Advanced Research Questions

Q. How do steric and electronic effects of pentafluorophenyl groups influence the reactivity of bis(pentafluorophenyl) hexanedioate in esterification reactions?

The electron-withdrawing nature of pentafluorophenyl groups reduces nucleophilic attack susceptibility compared to non-fluorinated esters. Kinetic studies using differential scanning calorimetry (DSC) can reveal activation energies for transesterification. Compare with non-fluorinated analogs like diisopropyl adipate (CAS 6938-94-9), where steric hindrance from branched alkyl groups similarly slows reactivity . Computational modeling (DFT) further elucidates electronic effects on transition states .

Q. What strategies resolve contradictions in environmental fate data for fluorinated esters like bis(pentafluorophenyl) hexanedioate?

Conflicting biodegradation or bioaccumulation data may arise from matrix effects or analytical interferences. Apply tiered testing:

- Tier 1: Use OECD 301F (aerobic biodegradation) in simulated freshwater.

- Tier 2: Employ isotope-labeled analogs (e.g., ¹³C-bis(pentafluorophenyl) ester) to track metabolites via LC-MS/MS.

- Tier 3: Validate findings in Arctic environmental models, as done for perfluoroalkyl substances (PFAS) to account for cold-temperature persistence .

Q. How can bis(pentafluorophenyl) hexanedioate be functionalized for advanced material applications?

Fluorinated esters serve as precursors for polymers with tailored dielectric properties. For example:

- Step 1: Synthesize a polyurethane by reacting the ester with hexamethylene diisocyanate.

- Step 2: Characterize thermal stability via thermogravimetric analysis (TGA) and dielectric constant measurements. Compare results with non-fluorinated analogs (e.g., diisodecyl adipate) to quantify fluorination benefits .

Methodological Notes

- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times, as demonstrated for cobaltocenium derivatives .

- Environmental Monitoring: Adopt JIS K 0450-40-10 protocols for wastewater analysis, modifying SPE conditions for fluorinated esters .

- Data Reproducibility: Cross-validate findings with NIST reference data, ensuring alignment with thermodynamic properties (e.g., vapor pressure, log Kow) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.